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molecular formula C14H19N3 B8384517 6-(2-Aminoethyl)-4-methyl-2-(2,5-dimethylpyrrol-1-yl)pyridine

6-(2-Aminoethyl)-4-methyl-2-(2,5-dimethylpyrrol-1-yl)pyridine

Cat. No. B8384517
M. Wt: 229.32 g/mol
InChI Key: JPYVEFQWYIEEND-UHFFFAOYSA-N
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Patent
US05972975

Procedure details

To a solution of 4-methyl-2-(2,5-dimethylpyrrol-1-yl)-6-(2-phthalimidoethyl)pyridine (100 mg, 0.28 mmol) in 1.0 mL of methanol under nitrogen at room temperature was added hydrazine (0.018 mL, 0.56 mmol) via syringe. The mixture was stirred at room temperature overnight. Dichloromethane (2.0 mL) was added to the reaction. The precipitate was removed by filtration and washed with another 2 mL of dichloromethane. The combined filtrates were concentrated. The resulting residue was chromatographed on 7 g of silica gel, eluting with 100 mL of 5% methanol/dichloromethane followed by 200 mL of 96:4:1 dichloromethane/methanol/triethylamine to give 44 mg (68% yield) of 6-(2-aminoethyl)-4-methyl-2-(2,5-dimethylpyrrol-1-yl)pyridine as colorless syrup.
Name
4-methyl-2-(2,5-dimethylpyrrol-1-yl)-6-(2-phthalimidoethyl)pyridine
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.018 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][N:10]2C(=O)C3=CC=CC=C3C2=O)[N:5]=[C:4]([N:21]2[C:25]([CH3:26])=[CH:24][CH:23]=[C:22]2[CH3:27])[CH:3]=1.NN.ClCCl>CO>[NH2:10][CH2:9][CH2:8][C:6]1[N:5]=[C:4]([N:21]2[C:25]([CH3:26])=[CH:24][CH:23]=[C:22]2[CH3:27])[CH:3]=[C:2]([CH3:1])[CH:7]=1

Inputs

Step One
Name
4-methyl-2-(2,5-dimethylpyrrol-1-yl)-6-(2-phthalimidoethyl)pyridine
Quantity
100 mg
Type
reactant
Smiles
CC1=CC(=NC(=C1)CCN1C(C=2C(C1=O)=CC=CC2)=O)N2C(=CC=C2C)C
Name
Quantity
0.018 mL
Type
reactant
Smiles
NN
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
WASH
Type
WASH
Details
washed with another 2 mL of dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed on 7 g of silica gel
WASH
Type
WASH
Details
eluting with 100 mL of 5% methanol/dichloromethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCCC1=CC(=CC(=N1)N1C(=CC=C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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